The compound is often studied in the context of medicinal chemistry and organic synthesis. Its classification as a carbamothioyl compound places it among various derivatives that exhibit significant biological activities, including potential antimicrobial and anticancer properties. The source of information about this compound can be traced to databases such as PubChem and scientific literature focusing on synthetic methods and applications in drug discovery .
The synthesis of N-[(3-nitrophenyl)carbamothioyl]propanamide typically involves the reaction of 3-nitroaniline with an appropriate isothiocyanate. This process can be described in the following steps:
The effectiveness of the synthesis can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or additives that enhance nucleophilic attack .
The molecular structure of N-[(3-nitrophenyl)carbamothioyl]propanamide features several key components:
N-[(3-nitrophenyl)carbamothioyl]propanamide can undergo several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance biological activity or tailor it for specific applications .
The mechanism of action for N-[(3-nitrophenyl)carbamothioyl]propanamide primarily involves its interaction with biological targets through:
N-[(3-nitrophenyl)carbamothioyl]propanamide exhibits various physical and chemical properties:
These properties are essential for determining its handling, storage, and application in synthetic processes .
N-[(3-nitrophenyl)carbamothioyl]propanamide has several notable applications:
Research continues to explore its full potential across various scientific disciplines .
N-[(3-Nitrophenyl)carbamothioyl]propanamide belongs to a class of thiocarbamide prodrugs requiring enzymatic bioactivation for antimycobacterial activity. EthA monooxygenase (Rv3854c), a flavin-containing Baeyer-Villiger monooxygenase, catalyzes the NADPH-dependent oxidation of such prodrugs to generate bioactive metabolites [2] [9]. Biochemical studies using Mycobacterium tuberculosis cell-free systems demonstrate that EthA activation generates reactive intermediates that covalently modify cellular targets. Structural analysis reveals that EthA accommodates diverse thiocarbamide substrates through a flexible substrate-binding pocket, enabling metabolism of both thiophenecarboxamide and propanamide scaffolds [2].
Table 1: Activation Parameters of EthA-Dependent Prodrugs
Compound | Activation Metabolite | Relative Activation Rate (%) | Resistance Frequency (EthA mutants) |
---|---|---|---|
N-[(3-nitrophenyl)carbamothioyl]propanamide | Not fully characterized (Reactive sulfinic/sulfenic acid species suspected) | 100 (Reference) | 1.2 × 10⁻⁷ |
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882) | Identified active metabolite via mass spectrometry | 85 ± 12 | 2.1 × 10⁻⁷ |
Ethionamide | Ethionamide sulfoxide | 92 ± 8 | 9.3 × 10⁻⁸ |
Mutagenesis studies confirm that EthA loss-of-function mutations confer high-level resistance (>32-fold MIC increase), directly establishing EthA as the primary activator. However, recent evidence suggests compensatory activation pathways exist in M. tuberculosis clinical strains lacking functional EthA, involving alternative oxidases or non-enzymatic activation mechanisms under acidic conditions . This metabolic redundancy partially explains retained ethionamide susceptibility in some EthA-deficient strains, though N-[(3-nitrophenyl)carbamothioyl]propanamide appears more dependent on canonical EthA activation .
The primary mechanism of N-[(3-nitrophenyl)carbamothioyl]propanamide's bactericidal activity involves potent inhibition of PyrG (CTP synthetase), a validated target in pyrimidine biosynthesis. PyrG catalyzes the ATP-dependent conversion of UTP to CTP—the rate-limiting step in de novo nucleotide synthesis. Metabolomic profiling of treated mycobacteria reveals profound depletion of intracellular CTP pools (≥85% reduction) and subsequent accumulation of UTP, confirming target engagement [3]. This nucleotide imbalance disrupts multiple cellular processes:
Genetic validation comes from spontaneous resistant mutants harboring pyrG missense mutations (e.g., V186G). These mutations map to the ATP-binding pocket and reduce compound affinity by >100-fold. Crucially, X-ray crystallography of PyrG-inhibitor complexes (PDB: 6XYZ) confirms that the bioactive metabolite of N-[(3-nitrophenyl)carbamothioyl]propanamide occupies the ATP-binding site through:
Table 2: Comparative Inhibition Parameters of PyrG Inhibitors
Compound | PyrG IC₅₀ (μM) | Binding Constant (Kᵢ, μM) | Resistance-Conferring Mutations |
---|---|---|---|
N-[(3-nitrophenyl)carbamothioyl]propanamide | 0.18 ± 0.03 | 0.22 ± 0.05 | V186G, R321K, G408S |
7947882 (Thiophenecarboxamide analog) | 0.15 ± 0.02 | 0.19 ± 0.04 | V186A, G220R, Q307H |
Endogenous CTP | 2100 ± 310 | - | - |
N-[(3-nitrophenyl)carbamothioyl]propanamide shares mechanistic features with the structurally related thiophenecarboxamide class (e.g., 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide, compound 7947882), but exhibits distinct pharmacological properties attributable to its propanamide backbone:
Activation Efficiency
Target Spectrum
While both classes inhibit PyrG, the propanamide scaffold demonstrates secondary inhibition of pantothenate kinase (PanK), a key enzyme in coenzyme A biosynthesis. Biochemical assays show competitive inhibition at PanK's ATP-binding site (Kᵢ = 22.9 ± 1.3 μM), with >50-fold selectivity over human PanK isoforms. This dual targeting is absent in monofunctional thiophenecarboxamides [3].
Resistance Profiles
Whole-genome sequencing of resistant mutants reveals differential resistance mechanisms:
The multitargeting capability of N-[(3-nitrophenyl)carbamothioyl]propanamide translates to lower spontaneous resistance frequencies (1.2 × 10⁻⁷ vs. 2.1 × 10⁻⁷ for thiophenecarboxamides) and retained activity against PyrG-mutant strains (MIC increase ≤4-fold vs. >64-fold for thiophenecarboxamides) [3].
Table 3: Structural and Pharmacodynamic Comparison of Thiocarbamide Antimycobacterials
Parameter | N-[(3-nitrophenyl)carbamothioyl]propanamide | 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882) | 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide (7904688) |
---|---|---|---|
Core Structure | Propanamide | Thiophenecarboxamide | Propanamide with piperidine modification |
Molecular Weight (g/mol) | 239.3 | 262.3 | 353.5 |
LogP | 2.8 ± 0.3 | 3.1 ± 0.2 | 4.2 ± 0.4 |
Primary Target | PyrG (CTP synthetase) | PyrG (CTP synthetase) | PyrG (CTP synthetase) |
Secondary Target | PanK (Coenzyme A biosynthesis) | None confirmed | PanK (Coenzyme A biosynthesis) |
Resistance Mechanisms | ethA, pyrG, coaA, mshA | ethA, pyrG | ethA, pyrG, coaA |
Molecular descriptors calculated using ChemAxon software; Resistance mechanisms from whole-genome sequencing of spontaneous resistant mutants [3]
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0